molecular formula C17H27NO2 B12175727 1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one

1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one

Cat. No.: B12175727
M. Wt: 277.4 g/mol
InChI Key: ZVSIHPSUSNVKHT-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one is a bicyclic monoterpenoid derivative featuring a norbornane (bicyclo[2.2.1]heptane) core. The compound is structurally characterized by a ketone group at position 2, three methyl groups at positions 1, 7, and 7, and a 4-methylpiperidin-1-yl carbonyl substituent at position 2. This substitution introduces a nitrogen-containing heterocycle, distinguishing it from simpler camphor analogs. Potential applications may include pharmaceutical or agrochemical research due to the piperidine moiety, which is common in bioactive molecules.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

1,7,7-trimethyl-4-(4-methylpiperidine-1-carbonyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C17H27NO2/c1-12-5-9-18(10-6-12)14(20)17-8-7-16(4,13(19)11-17)15(17,2)3/h12H,5-11H2,1-4H3

InChI Key

ZVSIHPSUSNVKHT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C23CCC(C2(C)C)(C(=O)C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the trimethyl groups: This step involves alkylation reactions using appropriate alkylating agents.

    Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, synthesis, physicochemical properties, and regulatory/biological relevance.

Structural Comparison
Compound Name Substituent at Position 3/4 Core Structure Molecular Formula Key Functional Groups
Target Compound 4-[(4-Methylpiperidin-1-yl)carbonyl] Bicyclo[2.2.1]heptan-2-one C18H27NO2 Ketone, piperidinyl carbonyl
4-MBC () 3-(4-Methylbenzylidene) Bicyclo[2.2.1]heptan-2-one C18H22O Ketone, benzylidene
3-(Phenylmethylene) Derivative () 3-(Phenylmethylene) Bicyclo[2.2.1]heptan-2-one C17H20O Ketone, phenylmethylene
Ferrocene Derivative () 3,3'-(Ferrocene-diylbis(methaneylylidene)) Bicyclo[2.2.1]heptan-2-one C34H34FeO2 Ketone, ferrocene-conjugated diylidene

Key Observations :

  • 4-MBC and its phenylmethylene analog lack nitrogen, making them more lipophilic and suitable for applications like UV filters in cosmetics .
Physicochemical Properties
Property Target Compound (Inferred) 4-MBC () 3-(Phenylmethylene) Derivative ()
Molecular Weight ~293.4 g/mol 254.37 g/mol 240.35 g/mol
Melting Point Not reported Not reported (solid at RT) Not reported
IR Absorptions ~1700 cm⁻¹ (C=O) 1703–1655 cm⁻¹ (C=O) Similar ketone stretches
Solubility Moderate (polar solvents) Low (lipophilic) Low

Notes:

  • The piperidinyl group in the target compound may improve water solubility compared to 4-MBC, which is highly lipophilic and persistent in biological systems .
  • 4-MBC’s benzylidene group contributes to UV absorption, making it effective in sunscreens but also linked to endocrine disruption .

Critical Differences :

  • 4-MBC : Banned in some regions due to estrogenic activity .
  • Target Compound : The piperidine moiety suggests possible CNS or antimicrobial applications, but insufficient data exists to confirm toxicity or efficacy.

Biological Activity

1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bicyclo[2.2.1]heptane core with a piperidine moiety, which is significant for its biological interactions. The presence of the trimethyl and carbonyl groups enhances its lipophilicity and may influence binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: The piperidine moiety is known to interact with various receptors, including muscarinic acetylcholine receptors (mAChRs), which play critical roles in neurotransmission and other physiological processes.
  • Enzyme Inhibition: The carbonyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of enzyme activity.

Biological Activity Overview

The following table summarizes the biological activities reported for 1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one based on available literature:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AnticancerDemonstrated cytotoxic effects in breast cancer cell lines (e.g., MCF-7).
NeuroprotectivePotential protective effects against neurodegeneration via mAChR modulation.
Anti-inflammatoryInhibits pro-inflammatory cytokines in vitro.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity: A study evaluated the antimicrobial properties of various piperidine derivatives, including this compound, showing significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes.
  • Cytotoxicity in Cancer Cells: Research involving MCF-7 and MDA-MB-231 breast cancer cell lines indicated that the compound exhibits dose-dependent cytotoxicity. The combination of this compound with doxorubicin showed enhanced efficacy, suggesting a synergistic effect that warrants further exploration for potential therapeutic applications in oncology.
  • Neuroprotective Effects: A study on neuroprotective agents highlighted that compounds similar to 1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one can modulate mAChRs, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.

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